molecular formula C41H40N2O4 B557036 Fmoc-Lys(Mtt)-OH CAS No. 167393-62-6

Fmoc-Lys(Mtt)-OH

Cat. No. B557036
M. Wt: 624.8 g/mol
InChI Key: YPTNAIDIXCOZAJ-LHEWISCISA-N
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Description

Fmoc-Lys(Mtt)-OH, also known as N-α-Fmoc-N-ε-4-methyltrityl-L-lysine, is a derivative used in the synthesis of branched peptides and peptides modified at the lysine side-chain . It is also used for the construction of templates and multifunctionalized resins for combinatorial synthesis .


Synthesis Analysis

The synthesis of Fmoc-Lys(Mtt)-OH involves two steps from lysine, with an overall yield of 42% . The side-chain Mtt group can be selectively removed with 1% TFA in DCM .


Molecular Structure Analysis

The molecular formula of Fmoc-Lys(Mtt)-OH is C41H40N2O4 . Its molecular weight is 624.8 g/mol . The IUPAC name is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[4-methylphenyl-diphenylmethyl]amino]hexanoic acid .


Chemical Reactions Analysis

The N epsilon-Mtt function can be quantitatively removed upon treatment with 1% TFA in dichloromethane or with a 1:2:7 mixture of acetic acid/trifluoro .


Physical And Chemical Properties Analysis

Fmoc-Lys(Mtt)-OH is a powder form compound . It has a melting point of 140-150 °C . It is used in Fmoc solid-phase peptide synthesis .

Scientific Research Applications

  • Synthesis of Branched and Cyclic Peptides : Fmoc-Lys(Mtt)-OH is a useful building block for the preparation of branched and cyclic peptides, as well as for the modification of peptides with dye labels, biotin, and various functional groups. This is made possible due to its extremely acid-labile nature which allows for effective cleavage and synthesis processes (Tong & Hong, 2001).

  • Solid-Phase Peptide Synthesis (SPPS) : It is used in solid-phase peptide synthesis, enabling the construction of complex peptide structures. For example, its utility was demonstrated in the synthesis of a cyclic cholecystokinin analog and various types of lysine cores suitable for the synthesis of antigenic peptides or template-assembled synthetic proteins (Aletras et al., 2009).

  • Synthesis of Reactive Peptide Crosslinkers : Fmoc-Lys(Mtt)-OH plays a role in the synthesis of reactive peptide crosslinkers, which are crucial for tissue engineering applications. Its selective deprotection capabilities allow for the introduction of reactive groups in the fabrication of biomimetic scaffolds (He & Jabbari, 2006).

  • Ligand-Targeted Fluorescent-Labelled Chelating Peptide Conjugates : It has been utilized in the design and assembly of targeting ligands, peptidic spacers, and fluorescent tags for applications in cancer theranostics. This includes creating conjugates targeting specific cancer types and enabling fluorescent-guided imaging (Sengupta et al., 2018).

  • Supramolecular Gels in Biomedicine : Its application extends to the field of biomedical materials, particularly in the formation of supramolecular hydrogels. These gels are used for their biocompatible and biodegradable properties, and the research explored its incorporation into gels for enhanced antimicrobial activity (Croitoriu et al., 2021).

  • Antimicrobial Peptide Synthesis : Fmoc-Lys(Mtt)-OH is involved in the synthesis of peptides with antimicrobial activity, contributing to the development of new therapeutic agents (Liakopoulou-Kyriakides et al., 1997).

  • Synthesis of Fluorescein-Labelled Peptides : Its stability and reactivity make it suitable for the synthesis of fluorescein-labelled peptides, which are important in various biological evaluations (Katayama et al., 2008).

Safety And Hazards

When handling Fmoc-Lys(Mtt)-OH, it is recommended to wear suitable protective clothing and avoid contact with skin and eyes. It is also advised to avoid the formation of dust and aerosols, and use non-sparking tools to prevent fire caused by electrostatic discharge steam .

Future Directions

Fmoc-Lys(Mtt)-OH has been applied in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs . This suggests potential future applications in the field of peptide synthesis and combinatorial chemistry.

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H40N2O4/c1-29-23-25-32(26-24-29)41(30-14-4-2-5-15-30,31-16-6-3-7-17-31)42-27-13-12-22-38(39(44)45)43-40(46)47-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45)/t38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTNAIDIXCOZAJ-LHEWISCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H40N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449905
Record name Fmoc-Lys(Mtt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Lys(Mtt)-OH

CAS RN

167393-62-6
Record name Fmoc-Lys(Mtt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
721
Citations
A Aletras, K Barlos, D Gatos… - … journal of peptide …, 1995 - Wiley Online Library
N α ‐9‐Fluorenylmethoxycarbonyl‐N ε ‐4‐methyltrityl‐lysine, [Fmoc‐Lys(Mtt)‐OH], was prepared in two steps from lysine, in 42% overall yield. The N ε ‐Mtt function can be quantitatively …
Number of citations: 164 onlinelibrary.wiley.com
PL Lam, Y Wu, KL Wong - Organic & Biomolecular Chemistry, 2022 - pubs.rsc.org
As a commercially available and orthogonally protected amino acid building block, Fmoc-Dab(Mtt)-OH showed abnormally poor coupling efficiency during solid-phase peptide synthesis …
Number of citations: 4 pubs.rsc.org
A Accardo, D Tesauro, L Del Pozzo… - Journal of Peptide …, 2008 - Wiley Online Library
The chemical synthesis by solid‐phase methods of a novel amphiphilic peptide, peptide‐conjugate amphiphile (PCA), containing in the same molecule three different functions: (i) the N,…
Number of citations: 13 onlinelibrary.wiley.com
X He, E Jabbari - Protein and Peptide Letters, 2006 - ingentaconnect.com
An effective and simple strategy for preparing peptide crosslinkers is described. An MMP-13 degradable peptide QPQGLAK-NH2 was prepared on the solid-phase using Fmoc chemistry…
Number of citations: 37 www.ingentaconnect.com
S Fournel, S Wieckowski, J Hoebeke - Citeseer
All reagents and solvents were obtained from commercial suppliers and used without further purification. 2-(3, 5-Dimethoxy-4-formylphenoxy) ethyl polystyrene resin (0.62 mmol/g) was …
Number of citations: 2 citeseerx.ist.psu.edu
K Barlos, D Gatos… - The Journal of peptide …, 1998 - Wiley Online Library
Model peptides containing the nucleophilic amino acids Trp and Met have been synthesized with the application of Fmoc/Trt‐ and Fmoc/tBu‐amino acids, for comparison. The …
Number of citations: 37 onlinelibrary.wiley.com
D Kadereit, P Deck, I Heinemann… - … –A European Journal, 2001 - Wiley Online Library
Lipidated peptides and their neolipoprotein derivatives are efficient tools for the investigation of biological processes in molecular detail. These compounds are often acid‐ and base‐…
S Papas, T Akoumianaki, C Kalogiros… - Journal of Peptide …, 2007 - Wiley Online Library
Paclitaxel (Pac) is the most important anticancer drug used mainly in treatment of breast, lung, and ovarian cancer and is being investigated for use as a single agent for treatment of …
Number of citations: 23 onlinelibrary.wiley.com
SY Qin, MY Peng, L Rong, HZ Jia, S Chen, SX Cheng… - scholar.archive.org
2 Transferrin-biotin, fluorescein isothiocyanate-avidin (FITC-avidin), avidin and biotin 3 were purchased from Sigma-Aldrich. 12-aminododecanoic acid (NH2-C11H22-COOH, 4 ADDA), …
Number of citations: 0 scholar.archive.org
MA Brimble, R Kowalczyk, PWR Harris… - Organic & …, 2008 - pubs.rsc.org
Mannose-binding proteins on the surface of antigen-presenting cells (APCs) are capable of recognizing and internalizing foreign agents in the early stages of immune response. These …
Number of citations: 48 pubs.rsc.org

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